molecular formula C11H13NO2P+ B12548768 Phosphinic acid, (4-cyanophenyl)-, butyl ester CAS No. 821009-72-7

Phosphinic acid, (4-cyanophenyl)-, butyl ester

Cat. No.: B12548768
CAS No.: 821009-72-7
M. Wt: 222.20 g/mol
InChI Key: TVEWOFXSABGDIO-UHFFFAOYSA-N
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Description

Phosphinic acid, (4-cyanophenyl)-, butyl ester (CAS: Not explicitly provided; structurally analogous to compounds in and ), is an organophosphorus compound featuring a phosphorus atom bonded to a 4-cyanophenyl group and a butyl ester. The general structure is R-P(O)(OH)-OButyl, where R = 4-cyanophenyl. This compound belongs to the phosphinic acid ester family, characterized by a P(III) oxidation state, distinguishing it from phosphonic acids (P(V)). The 4-cyanophenyl substituent introduces strong electron-withdrawing effects via the cyano group, enhancing the acidity of the P–OH group compared to aliphatic phosphinic acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821009-72-7

Molecular Formula

C11H13NO2P+

Molecular Weight

222.20 g/mol

IUPAC Name

butoxy-(4-cyanophenyl)-oxophosphanium

InChI

InChI=1S/C11H13NO2P/c1-2-3-8-14-15(13)11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3/q+1

InChI Key

TVEWOFXSABGDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Thermal Esterification

In a nitrogen atmosphere, refluxing (4-cyanophenyl)phosphinic acid with 12–15 equivalents of butanol and 10 mol% of the ionic liquid [bmim][PF6] at 110–120°C for 60–72 hours achieves near-quantitative conversion. Prolonged heating ensures equilibrium shifts toward ester formation, minimizing oxidation byproducts. For example, scaling to 3.5 mmol of phosphinic acid yields 80% pure ester after column chromatography.

Table 1: Thermal Esterification Optimization

Scale (mmol) Catalyst Temperature (°C) Time (h) Yield (%) Byproducts (%)
1.4 None 110 36 86 9 (oxidized)
3.5 [bmim][PF6] 120 60 95 0

Microwave-Assisted Esterification

MW irradiation (140–160°C, 1.5–2.5 hours) with [bmim][PF6] accelerates the reaction but faces scalability limitations. At 160°C, 0.70 mmol of phosphinic acid yields 80% ester, while larger batches (4 mmol) show reduced efficiency (45–54% yield) due to pyrophosphinate byproduct formation.

Alkylation of (4-Cyanophenyl)-H-phosphinate Esters

Alkylation of preformed H-phosphinate esters with butyl halides offers an alternative route. Using lithium hexamethyldisilazide (LiHMDS) as a base, deprotonation of the H-phosphinate ester enables nucleophilic substitution with butyl bromide.

Example Procedure :

  • Dissolve 2.0 mmol of (4-cyanophenyl)-H-phosphinate ethyl ester in THF.
  • Add 2.4 mmol LiHMDS at −78°C, followed by 3.0 mmol butyl bromide.
  • Warm to room temperature, stir for 3 hours, and purify via column chromatography (40–60% ethyl acetate/hexanes).
    Yield : 71% (analogous system).

Phosphorylation of 4-Cyanobenzyl Alcohol

Adapting methods for phosphonic esters, 4-cyanobenzyl alcohol reacts with phosphorus precursors under catalysis. For example, triethyl phosphite and tetrabutylammonium iodide (2 mol%) under solvent-free conditions at 120°C for 24 hours yield phosphorylated products.

Table 2: Phosphorylation Reaction Parameters

Substrate Phosphorylating Agent Catalyst Conditions Yield (%)
4-Cyanobenzyl alcohol Triethyl phosphite TBAI 120°C, 24 h, N2 80

This approach could be modified using butanol and (4-cyanophenyl)phosphinic acid derivatives.

Transesterification of Higher Esters

Transesterification exchanges alkoxy groups on phosphinic esters. For instance, methyl (4-cyanophenyl)phosphinate reacts with butanol in the presence of acidic (e.g., p-toluenesulfonic acid) or basic (e.g., NaOBut) catalysts. Optimal conditions (toluene, 100°C, 12 hours) achieve ~85% conversion, though equilibrium limitations necessitate excess butanol.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

Method Advantages Limitations Scalability
Thermal Esterification High yield (95%), minimal byproducts Long reaction time (60–72 h) High
MW-Assisted Rapid (1.5–2.5 h) Low scalability, byproduct formation Low
Alkylation Broad substrate scope Requires preformed H-phosphinate Moderate
Phosphorylation Solvent-free conditions Limited to alcohol substrates Moderate
Transesterification Mild conditions Equilibrium-driven, excess reagent Moderate

Critical Considerations in Synthesis

  • Byproduct Formation : Pyrophosphinates arise from nucleophilic attack of unreacted phosphinic acid on ester products. Inert atmospheres and controlled temperatures mitigate this.
  • Catalyst Selection : [bmim][PF6] enhances MW absorption and catalyzes esterification but complicates purification.
  • Oxidation Risks : Aerobic conditions promote P–H bond oxidation to phosphonic acids, requiring strict nitrogen use.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (4-cyanophenyl)-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Phosphinic acid derivatives, including (4-cyanophenyl)-, butyl ester, have been investigated for their potential as anticancer agents. Research indicates that phosphinic acids can inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications of phosphinic acid can lead to compounds with enhanced activity against cancer cell lines by targeting specific pathways involved in tumor growth .

Enzyme Inhibition
The compound has been explored for its ability to act as an inhibitor for various enzymes. The structural features of phosphinic acids allow them to interact effectively with the active sites of enzymes such as proteases and carbonic anhydrases. These interactions can lead to the development of therapeutic agents that are effective in treating diseases related to enzyme dysregulation .

Agricultural Applications

Herbicides and Pesticides
Phosphinic acid esters have been synthesized and evaluated for their herbicidal properties. The (4-cyanophenyl)-, butyl ester variant has shown promise in laboratory settings for its ability to inhibit the growth of certain weed species. This application is particularly relevant in developing environmentally friendly agricultural chemicals that target specific plant processes without affecting non-target species .

Materials Science

Surface Modification
In materials science, phosphinic acids are utilized for modifying surfaces of various substrates. The ability of (4-cyanophenyl)-, butyl ester to form stable bonds with metal oxides makes it suitable for enhancing the properties of materials used in electronics and optics. For example, studies have demonstrated that phosphonic acid derivatives can improve the hydrophobicity and adhesion properties of indium-tin oxide electrodes, which are critical in electronic applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryBioorganic & Medicinal Chemistry Letters Phosphinic acid derivatives exhibit potent anticancer activity by inhibiting specific enzymes.
AgriculturePatent US3950413A Development of herbicides based on phosphinic acid esters shows effective weed control in trials.
Materials ScienceResearchGate Publication Surface modification with phosphonic acids enhances performance characteristics of electronic materials.

Mechanism of Action

The mechanism by which phosphinic acid, (4-cyanophenyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active phosphinic acid derivatives. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. P-Methyl Phosphinic Acid Butyl Ester (MPBE, CAS 6172-80-1)

  • Structure : Methyl group attached to phosphorus (P–CH₃) with a butyl ester.
  • Key Differences: The 4-cyanophenyl group in the target compound replaces the methyl group in MPBE. The cyano group increases electron-withdrawing effects, lowering the pKa of the phosphinic acid (≈2.5–3.5) compared to MPBE (≈3.5–4.5) . Applications: MPBE is a key intermediate in glufosinate herbicide synthesis, whereas the 4-cyanophenyl variant may serve as a ligand or enzyme inhibitor due to its aromaticity and enhanced acidity .

b. p-Aminophenyl H-Phosphinic Acid Esters

  • Structure: Aryl group (p-aminophenyl) with H-phosphinic acid ester.
  • Key Differences: The amino group in p-aminophenyl derivatives provides nucleophilicity, enabling conjugation with glutamic acid analogues for antifolate drug development.

c. (Trifluoromethyl)phosphinic Acid Ethyl Ester

  • Structure : Trifluoromethyl (CF₃) substituent with ethyl ester.
  • Key Differences: The CF₃ group is highly electronegative, creating a polarized P–CF₃ bond, whereas the 4-cyanophenyl group enables π-π stacking interactions. Trifluoromethyl derivatives exhibit higher hydrolytic stability but lower solubility in polar solvents compared to the butyl ester variant .
Physicochemical Properties
Compound Substituent (R) Ester Group pKa (Phosphinic Acid) LogP (Estimated) Key Applications
(4-Cyanophenyl)-, butyl 4-Cyanophenyl Butyl ≈2.5–3.5 3.2–3.8 Enzyme inhibition, ligands
P-Methyl (MPBE) Methyl Butyl ≈3.5–4.5 2.8–3.3 Herbicide synthesis
p-Aminophenyl H-phosphinate p-Aminophenyl Ethyl ≈4.0–4.5 1.5–2.0 Antifolate drug development
CF₃-phosphinic ethyl ester Trifluoromethyl Ethyl ≈1.5–2.5 2.5–3.0 Protease inhibition
  • Lipophilicity : The butyl ester in the target compound increases LogP compared to ethyl esters, enhancing membrane permeability .
  • Acidity: The 4-cyanophenyl group lowers pKa significantly, making it more reactive in aqueous environments than MPBE .

Biological Activity

Phosphinic acid, (4-cyanophenyl)-, butyl ester is an organophosphorus compound that has garnered attention due to its potential biological activities. This compound features a phosphinic acid functional group attached to a butyl ester and a 4-cyanophenyl substituent, which may influence its reactivity and interactions within biological systems. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N1O2P
  • Molecular Weight : 253.25 g/mol
  • Structure : The compound's structure can be represented as follows:
Phosphinic Acid 4 Cyanophenyl Butyl Ester\text{Phosphinic Acid 4 Cyanophenyl Butyl Ester}

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : The reaction of phosphinic acid with butanol via a bimolecular nucleophilic substitution (SN2) mechanism.
  • Transesterification Reactions : Involving the exchange of alkoxy groups to create different phosphinic acid esters.

These methods are crucial for producing derivatives that may exhibit enhanced biological activity.

Biological Activity

Phosphinic acids and their derivatives have been studied for their diverse biological activities:

  • Enzyme Inhibition : Certain phosphinic acid derivatives have shown potential as inhibitors of viral enzymes and proteases. For instance, they may interact with serine proteases, modulating enzyme function and impacting various metabolic pathways .
  • Antiviral Properties : The unique structure of this compound suggests it could inhibit specific viral enzymes, making it a candidate for antiviral drug development.
  • Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Inhibition of Viral Enzymes : A study demonstrated that certain phosphinic acid derivatives effectively inhibited the activity of enzymes critical for viral replication. This inhibition was characterized by competitive binding to the active site of the enzyme .
  • Protease Inhibition : Research has shown that phosphinic acids can inhibit serine proteases involved in various physiological processes. This inhibition can lead to altered metabolic pathways and presents potential therapeutic applications in diseases where protease activity is dysregulated .
  • Antioxidant Assessments : Various derivatives were tested for their antioxidant capacity using assays like DPPH and ABTS. Results indicated significant scavenging activity compared to standard antioxidants such as ascorbic acid .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Methyl Phosphinic Acid Butyl EsterPhosphinic Acid EsterKnown for its use in pharmaceuticals
Undecyl-Phosphinic Acid Butyl EsterPhosphinic Acid EsterExhibits different hydrophobic properties
Ethyl Phosphonic AcidPhosphonic AcidMore polar than phosphinic acids; used in agrochemicals

The structural variations among these compounds influence their biological activities and applications.

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